5-Chloro-thiophene-2-carboxylic acid

描述

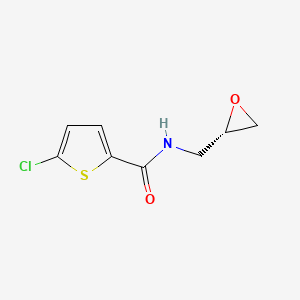

5-Chloro-thiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S and a molecular weight of 162.59 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

Friedel-Crafts Acylation: One method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.

Grignard Reaction: Another method uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.

Industrial Production Methods

The industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反应分析

Types of Reactions

Substitution Reactions: 5-Chloro-thiophene-2-carboxylic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.

Oxidation: Reagents such as sodium chlorite and potassium dihydrogen phosphate are used.

Esterification: Alcohols and acid catalysts are typically employed.

Major Products

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Oxidized thiophene derivatives.

Esters: Thiophene esters formed from esterification reactions.

科学研究应用

Pharmaceutical Applications

1.1 Anticoagulant Synthesis

The primary application of 5-Chloro-thiophene-2-carboxylic acid is as an intermediate in the synthesis of Rivaroxaban , a leading anticoagulant medication. Rivaroxaban is widely used for:

- Preventing deep vein thrombosis (DVT)

- Managing pulmonary embolism (PE)

- Stroke prevention in patients with atrial fibrillation

The compound's high purity and stability make it an ideal choice for pharmaceutical manufacturing, ensuring reliable performance in anticoagulant therapies .

1.2 Mechanism of Action

Rivaroxaban functions as a direct factor Xa inhibitor, which means it works by inhibiting a key enzyme in the coagulation cascade, thereby preventing blood clots. The synthesis of Rivaroxaban involves multiple steps where this compound serves as a crucial building block .

Chemical Synthesis Applications

2.1 Synthesis Methods

Various methods have been developed for synthesizing this compound, each with unique advantages:

- Chlorination and oxidation : A one-pot method utilizing 2-thiophenecarboxaldehyde as a starting material has been reported. This method reduces production costs and minimizes waste by using low-cost raw materials and optimizing the reaction conditions to improve yield .

- Lithium-based methods : Another approach involves using n-butyllithium to deprotonate 2-chlorothiophene, followed by carboxylation with carbon dioxide to yield the target compound .

Case Studies

3.1 Rivaroxaban Development

A significant case study involves the development of Rivaroxaban, where the efficiency of synthesizing this compound directly impacts the overall production timeline and cost-effectiveness of the drug. Research indicates that improvements in synthesis methods have led to higher yields and lower environmental impact due to reduced waste generation during production .

3.2 Alternative Uses in Organic Chemistry

Beyond its role in anticoagulants, this compound has potential applications in synthesizing other organic compounds, including dyes and agrochemicals. Its unique chemical structure allows it to participate in various reactions, making it a versatile intermediate for developing new materials .

作用机制

The mechanism of action of 5-chloro-thiophene-2-carboxylic acid depends on its specific application. In the context of its use as an intermediate in drug synthesis, the compound’s effects are mediated through its transformation into active pharmaceutical ingredients. For example, in the synthesis of rivaroxaban, the compound contributes to the formation of the drug’s core structure, which inhibits coagulation factor X, thereby preventing blood clot formation .

相似化合物的比较

Similar Compounds

2-Thiophenecarboxylic acid: Lacks the chlorine substituent at the 5-position.

2,5-Dichlorothiophene-3-carboxylic acid: Contains an additional chlorine atom at the 3-position.

3-Methyl-2-thiophenecarboxylic acid: Contains a methyl group at the 3-position instead of a chlorine atom.

Uniqueness

5-Chloro-thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 2-position make it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry .

生物活性

5-Chloro-thiophene-2-carboxylic acid (5-Cl-THCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of D-amino acid oxidase (DAO) and its potential implications in various therapeutic areas. This article provides a comprehensive overview of the biological activity of 5-Cl-THCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. Its structure is pivotal in determining its biological activity, particularly in inhibiting specific enzymes.

Inhibition of D-amino Acid Oxidase (DAO)

One of the most notable biological activities of 5-Cl-THCA is its role as a potent inhibitor of DAO. Research indicates that 5-Cl-THCA exhibits an IC50 value of 0.04 µM , making it one of the most effective compounds in its class for DAO inhibition . The structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated, enhancing its inhibitory potency compared to other analogs .

Table 1: Inhibitory Potency of Thiophene-2-Carboxylic Acids Against DAO

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.04 |

| 5-Fluoro-thiophene-3-carboxylic acid | 0.09 |

| Parent compound (no substituent) | >1.0 |

Anti-inflammatory Effects

In addition to its role as a DAO inhibitor, 5-Cl-THCA has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1 , IL-6 , and TNF-alpha in endothelial cells and atrial tissues . This suggests that while it may have therapeutic potential in certain contexts, it could also contribute to inflammatory processes, necessitating careful consideration in drug development.

Table 2: Cytokine Production Induced by 5-Cl-THCA

| Cytokine | Effect Observed |

|---|---|

| MCP-1 | Increased |

| IL-6 | Increased |

| TNF-alpha | Increased |

The mechanism through which 5-Cl-THCA inhibits DAO involves interaction with key residues in the enzyme's active site. Molecular dynamics simulations reveal that the compound stabilizes the active site through hydrophobic interactions and hydrogen bonding, particularly with residues like Tyr224 . This structural insight is crucial for optimizing future inhibitors based on this scaffold.

Study on Antithrombotic Activity

A study evaluated the antithrombotic properties of compounds related to 5-Cl-THCA. The findings indicated that derivatives containing the thiophene ring exhibited significant anticoagulant activity in vitro and antithrombotic effects in vivo, suggesting potential applications in treating thromboembolic disorders .

属性

IUPAC Name |

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCNCXTSFGOGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799012-78-5 | |

| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 5-chloro-thiophene-2-carboxylic acid in pharmaceutical research?

A: this compound serves as a valuable building block in synthesizing novel compounds with potential biological activities. For instance, it's used in creating dipeptide derivatives with promising antimicrobial properties []. Researchers are exploring its incorporation into various molecular structures to develop new drugs.

Q2: Can you provide information on the antimicrobial activity observed with derivatives of this compound?

A: Studies have shown that dipeptide derivatives incorporating this compound exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Specifically, a Thiophene-Tyr-Arg-OH derivative displayed excellent activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL, outperforming the standard drug ampicillin []. Furthermore, these derivatives also demonstrated antifungal activity against Aspergillus niger and Candida albicans [].

Q3: How is this compound used in the synthesis of other pharmaceutical compounds?

A: this compound plays a crucial role as an intermediate in synthesizing various pharmaceutical compounds. One example is its use in the production of novel anticoagulants []. Researchers utilize condensing agents like N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction of this compound with other molecules, leading to the formation of desired anticoagulant compounds [].

Q4: Has this compound been used in areas outside of pharmaceutical research?

A: Yes, beyond its role in drug development, this compound is also utilized in coordination chemistry. Researchers have successfully synthesized lead(II) complexes incorporating 8-quinolinol and this compound []. These complexes, characterized using techniques like IR, 13C NMR, and X-ray crystallography, provide insights into the coordination behavior of this compound and its potential applications in material science [].

Q5: What spectroscopic data is available for this compound and its derivatives?

A: Characterizing this compound and its derivatives often involves employing various spectroscopic techniques. These include 1H and 13C NMR, IR spectroscopy, and mass spectrometry [, ]. Additionally, elemental analysis helps determine the elemental composition of these compounds, further confirming their identity and purity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。